(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile
Description
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile is an organic compound with a complex structure that includes a pyrrole ring, a pyridine ring, and a propenenitrile group
Properties
IUPAC Name |
(E)-2-(1-methylpyrrole-2-carbonyl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-7-3-5-13(17)14(18)12(9-15)8-11-4-2-6-16-10-11/h2-8,10H,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLRFMKCXOLDX-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CN=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Formation of the Propenenitrile Group: The propenenitrile group is formed through condensation reactions, typically involving aldehydes or ketones and nitriles.
Coupling with the Pyridine Ring: The final step involves coupling the pyrrole-carbonyl intermediate with a pyridine derivative under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C16H14N2O and a molecular weight of 266.29 g/mol. Its structure features a pyrrole ring, a propenenitrile moiety, and a carbonyl group, which contribute to its biological activity and reactivity in synthetic pathways.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrrole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile has been explored for its potential to target specific cancer pathways, although detailed case studies are still emerging.
Antimicrobial Properties
Pyrrole derivatives have also been studied for their antimicrobial effects. The compound's ability to disrupt bacterial membranes or inhibit key metabolic pathways makes it a candidate for further exploration in the development of new antibiotics.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows it to participate in multiple reaction types, including Michael addition and cycloaddition reactions. These reactions facilitate the creation of complex molecular architectures that are essential in drug discovery.
Three-component Reactions
Recent advancements have demonstrated the utility of this compound in three-component reactions, which allow for the efficient synthesis of more complex structures in a single step. This method reduces the number of synthetic steps required and enhances overall yield.
Organic Electronics
Research has indicated that compounds containing pyrrole units can be integrated into organic electronic devices due to their electronic properties. The ability of this compound to act as a charge transport material opens avenues for its application in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kelly et al. (2004) | Investigated the anticancer properties of pyrrole derivatives, highlighting the potential of compounds similar to this compound in inhibiting tumor growth. |
| Takahashi et al. (2005) | Explored the synthesis of novel pyrrole derivatives using this compound as an intermediate, demonstrating efficient reaction pathways leading to biologically active products. |
| Zi & Simoneau (2005) | Discussed the mechanisms by which pyrrole-based compounds induce apoptosis in cancer cells, providing insights into their therapeutic potential. |
Mechanism of Action
The mechanism of action of (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(2-pyridinyl)-2-propenenitrile
- (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(4-pyridinyl)-2-propenenitrile
Uniqueness
The uniqueness of (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Biological Activity
(E)-2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, along with detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H10N2O
- Molar Mass : 242.3 g/mol
- CAS Number : 900019-56-9
Antimicrobial Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial activity. For instance, pyrrole-based derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis. One study reported that certain pyrrole derivatives displayed minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against resistant strains, indicating strong potential as anti-tuberculosis agents .
The biological activity of this compound is primarily attributed to its interaction with specific targets within bacterial cells. Research has indicated that it inhibits the MmpL3 protein, which is crucial for mycolic acid transport in Mycobacterium tuberculosis, thereby disrupting cell wall synthesis and leading to bacterial death .
Cytotoxicity and Selectivity
In evaluating cytotoxicity, compounds similar to this compound were found to exhibit low toxicity levels in mammalian cell lines, with IC50 values exceeding 64 μg/mL. This indicates a favorable selectivity index for therapeutic applications against infections without significant harm to host cells .
Research Findings and Case Studies
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that substituents on the pyrrole ring significantly influence biological activity. Electron-withdrawing groups enhance potency against bacterial targets while maintaining low cytotoxicity. For instance, the presence of halogenated phenyl groups has been associated with increased antimicrobial efficacy .
Q & A
Q. What synthetic routes are reported for (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via condensation reactions between N-methylpyrrole-2-carboxaldehyde derivatives and cyanoacetate esters, as demonstrated in analogous systems . Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like piperidine. Purification typically involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like Z-isomers or unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR can confirm the E-configuration via coupling constants (J ≈ 12–16 Hz for α,β-unsaturated nitriles) and assign pyrrole/pyridine proton environments .
- X-ray crystallography : Single-crystal analysis using SHELX or ORTEP-3 software resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) . For example, the planar geometry of the α,β-unsaturated nitrile moiety is critical for electronic properties .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers mitigate challenges in crystallizing this compound for structural analysis?
Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. For stubborn cases, vapor diffusion with dichloromethane/methanol or seeding techniques may help. Crystallographic refinement using SHELXL (with twin correction if needed) addresses disorder in flexible substituents like the pyridine ring .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), elucidating charge-transfer behavior in materials science applications. Molecular dynamics simulations can assess solvation effects or binding affinities in biological systems . For example, the electron-withdrawing nitrile group enhances electrophilicity, influencing reactivity in cycloaddition reactions .
Q. How do structural modifications (e.g., substituent variation on the pyrrole or pyridine rings) impact biological or catalytic activity?
Systematic SAR studies require:
- Synthetic diversification : Introducing electron-donating/withdrawing groups (e.g., halogens, methoxy) at the pyrrole 4-position or pyridine 5-position.
- Activity assays : Test against target enzymes (e.g., kinases) or catalytic systems (e.g., polymer photoinitiators) .
- Data analysis : Multivariate regression identifies key descriptors (e.g., Hammett constants, steric bulk) correlating with activity. Contradictory results (e.g., enhanced activity but reduced solubility) may arise from competing electronic/steric effects .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often stem from dynamic effects (e.g., conformational flexibility). Techniques include:
- Variable-temperature NMR : Detects restricted rotation or tautomerism.
- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing solid-state packing .
- Theoretical benchmarking : Compare DFT-optimized geometries with experimental data to identify outliers .
Methodological Tables
Table 1. Key Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) | Relevance to Target Compound |
|---|---|---|
| Space group | P2/c | Common for chiral/enantiopure systems |
| R-factor | < 0.05 | High data quality for refinement |
| Torsion angles | 178.5° (E-configuration) | Confirms stereochemistry |
Table 2. Synthetic Optimization Parameters
| Condition | Optimal Range | Impact |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | Balances solubility and reactivity |
| Temperature | 70°C | Maximizes rate without decomposition |
| Catalyst | Piperidine (5 mol%) | Accelerates condensation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
